(2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide: is an organic compound characterized by its unique structure, which includes a chloro-fluorophenyl group and a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Prop-2-enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and a carboxylic acid derivative.
Introduction of the Chloro-fluorophenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with chlorine and fluorine atoms. This can be done using halogenation reactions under controlled conditions.
N,N-Di(butan-2-yl) Substitution: The final step involves the substitution of the amide hydrogen atoms with butan-2-yl groups. This can be achieved through alkylation reactions using butan-2-yl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be essential to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl groups, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism by which (2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro-fluorophenyl group can interact with hydrophobic pockets, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-N,N-di(butan-2-yl)-3-(2-chlorophenyl)prop-2-enamide: Lacks the fluorine atom, which may affect its reactivity and interaction with biological targets.
(2E)-N,N-di(butan-2-yl)-3-(2-fluorophenyl)prop-2-enamide: Lacks the chlorine atom, which may influence its chemical properties and applications.
(2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-methylphenyl)prop-2-enamide: The presence of a methyl group instead of fluorine can alter its physical and chemical properties.
Uniqueness: : The presence of both chlorine and fluorine atoms on the phenyl ring of (2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide makes it unique compared to similar compounds. This dual substitution can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
(E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClFNO/c1-5-12(3)20(13(4)6-2)17(21)11-10-14-15(18)8-7-9-16(14)19/h7-13H,5-6H2,1-4H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZWPSCYEQNAAG-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C=CC1=C(C=CC=C1Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N(C(C)CC)C(=O)/C=C/C1=C(C=CC=C1Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.